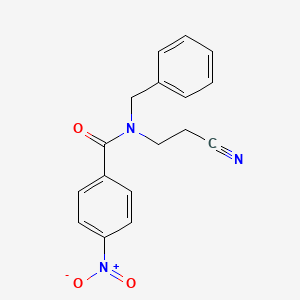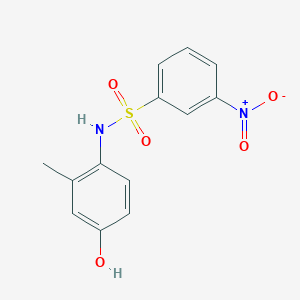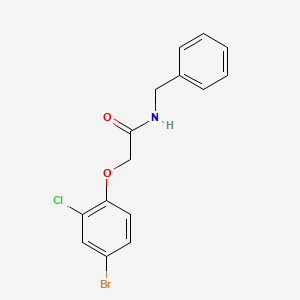
6-(2-Butoxyphenyl)-5-nitropiperidin-2-one
Übersicht
Beschreibung
6-(2-Butoxyphenyl)-5-nitropiperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a butoxyphenyl group and a nitro group attached to a piperidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Butoxyphenyl)-5-nitropiperidin-2-one typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable butoxyphenyl halide.
Nitration: The nitro group can be introduced through a nitration reaction using nitric acid or other nitrating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Butoxyphenyl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halides, acids, and bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted piperidinones.
Wissenschaftliche Forschungsanwendungen
6-(2-Butoxyphenyl)-5-nitropiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-(2-Butoxyphenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group may participate in redox reactions, while the butoxyphenyl group may interact with hydrophobic regions of target molecules. The piperidinone ring can provide structural stability and facilitate binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Butoxyphenyl)-3-(phenyl)acrylamides: These compounds share the butoxyphenyl group and have been studied for their antifibrotic properties.
1,3-Dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide: This compound also contains the butoxyphenyl group and has been investigated as a corrosion inhibitor.
Uniqueness
6-(2-Butoxyphenyl)-5-nitropiperidin-2-one is unique due to the presence of both the nitro group and the piperidinone ring, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
6-(2-butoxyphenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-10-21-13-7-5-4-6-11(13)15-12(17(19)20)8-9-14(18)16-15/h4-7,12,15H,2-3,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMZHVLDKMDMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B3959001.png)
![2-{5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B3959007.png)
![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3959015.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3959021.png)


![1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride](/img/structure/B3959045.png)

![[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-(methoxycarbonylamino)benzenesulfonate](/img/structure/B3959049.png)
![5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE](/img/structure/B3959060.png)
![1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3959067.png)
![4-Methyl-2-[4-(4-methylpiperidine-1-carbonyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B3959075.png)

![2-[2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethylamino]-5-nitrobenzamide](/img/structure/B3959089.png)
